molecular formula C7H13N5 B13504034 3-(piperazin-1-yl)-1H-pyrazol-5-amine

3-(piperazin-1-yl)-1H-pyrazol-5-amine

Cat. No.: B13504034
M. Wt: 167.21 g/mol
InChI Key: FYXKPIJGPDVERX-UHFFFAOYSA-N
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Description

3-(piperazin-1-yl)-1H-pyrazol-5-amine is a heterocyclic compound that contains both piperazine and pyrazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperazin-1-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization under basic conditions . Another approach includes the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(piperazin-1-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine or pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(piperazin-1-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, blocking their function and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(piperazin-1-yl)-1H-pyrazol-5-amine is unique due to its specific combination of piperazine and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H13N5

Molecular Weight

167.21 g/mol

IUPAC Name

3-piperazin-1-yl-1H-pyrazol-5-amine

InChI

InChI=1S/C7H13N5/c8-6-5-7(11-10-6)12-3-1-9-2-4-12/h5,9H,1-4H2,(H3,8,10,11)

InChI Key

FYXKPIJGPDVERX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NNC(=C2)N

Origin of Product

United States

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